molecular formula C14H11ClFIN2O2 B13002258 4-((2-Chloro-4-fluorobenzyl)oxy)-3-iodobenzohydrazide

4-((2-Chloro-4-fluorobenzyl)oxy)-3-iodobenzohydrazide

Cat. No.: B13002258
M. Wt: 420.60 g/mol
InChI Key: QDAZYDQVGZCXQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((2-Chloro-4-fluorobenzyl)oxy)-3-iodobenzohydrazide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of chloro, fluoro, and iodo substituents, which contribute to its distinctive reactivity and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-Chloro-4-fluorobenzyl)oxy)-3-iodobenzohydrazide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzyl Ether: The reaction begins with the formation of the benzyl ether by reacting 2-chloro-4-fluorobenzyl alcohol with a suitable phenol derivative under basic conditions.

    Iodination: The next step involves the iodination of the aromatic ring using iodine and a suitable oxidizing agent.

    Hydrazide Formation: Finally, the hydrazide group is introduced by reacting the iodinated benzyl ether with hydrazine hydrate under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-((2-Chloro-4-fluorobenzyl)oxy)-3-iodobenzohydrazide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro, fluoro, and iodo substituents can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The aromatic rings can undergo coupling reactions with other aromatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

4-((2-Chloro-4-fluorobenzyl)oxy)-3-iodobenzohydrazide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-((2-Chloro-4-fluorobenzyl)oxy)-3-iodobenzohydrazide involves its interaction with specific molecular targets and pathways. The compound’s unique substituents allow it to bind to various enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-((2-Chloro-4-fluorobenzyl)oxy)benzenesulfonyl chloride
  • 4-((2-Chloro-4-fluorobenzyl)oxy)benzaldehyde
  • 4-((2-Chloro-4-fluorobenzyl)oxy)benzoic acid

Uniqueness

4-((2-Chloro-4-fluorobenzyl)oxy)-3-iodobenzohydrazide is unique due to the presence of the iodo substituent, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it a valuable compound for specific research and industrial applications.

Biological Activity

4-((2-Chloro-4-fluorobenzyl)oxy)-3-iodobenzohydrazide is a synthetic organic compound with the molecular formula C14H11ClFIN2O2. This compound has gained attention in various fields of research, particularly in medicinal chemistry, due to its potential biological activities, including anti-cancer and neuroprotective effects. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

Property Value
Molecular FormulaC14H11ClFIN2O2
Molecular Weight386.16 g/mol
IUPAC NameThis compound
CAS Number1706463-99-1

Anti-Cancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anti-cancer properties. For instance, hydrazone derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. The presence of halogen substituents, such as chlorine and fluorine, enhances the lipophilicity and biological activity of these compounds, making them effective against certain cancer types.

Neuroprotective Effects

Research has highlighted the neuroprotective potential of related compounds in models of neurological disorders. For example, a study involving a similar compound demonstrated its efficacy in reducing seizure activity in pentylenetetrazole-induced seizures in zebrafish models. The mechanism involved modulation of neurotransmitter levels and oxidative stress reduction, suggesting potential applications in epilepsy treatment .

The proposed mechanism of action for this compound involves:

  • Interaction with Enzymes : The hydrazide moiety may interact with specific enzymes or receptors, modulating their activity.
  • Oxidative Stress Scavenging : The compound may exhibit antioxidant properties, scavenging reactive oxygen species (ROS), which are implicated in various diseases.
  • Neurotransmitter Modulation : Similar compounds have been shown to influence neurotransmitter levels, particularly serotonin and GABA, contributing to their neuroprotective effects .

Study on Neuroprotective Mechanisms

A notable study investigated the effects of a structurally related compound on seizure models. The findings indicated that the compound significantly improved seizure behaviors by altering levels of key neurochemicals such as serotonin and progesterone while reducing stress markers like cortisol . This suggests that this compound could be further explored for its therapeutic potential in epilepsy.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Understanding the structure-activity relationship (SAR) is crucial for optimizing its biological activity. Variations in substituents can lead to significant changes in potency and selectivity against specific biological targets.

Properties

Molecular Formula

C14H11ClFIN2O2

Molecular Weight

420.60 g/mol

IUPAC Name

4-[(2-chloro-4-fluorophenyl)methoxy]-3-iodobenzohydrazide

InChI

InChI=1S/C14H11ClFIN2O2/c15-11-6-10(16)3-1-9(11)7-21-13-4-2-8(5-12(13)17)14(20)19-18/h1-6H,7,18H2,(H,19,20)

InChI Key

QDAZYDQVGZCXQN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)NN)I)OCC2=C(C=C(C=C2)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.